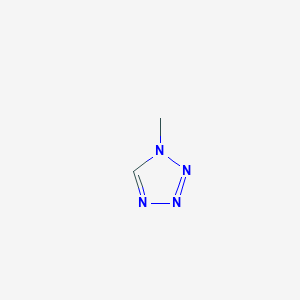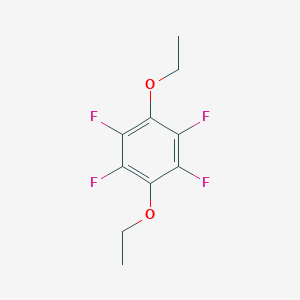![molecular formula C9H18N2 B091469 1,4-ジアザスピロ[5.5]ウンデカン CAS No. 180-76-7](/img/structure/B91469.png)
1,4-ジアザスピロ[5.5]ウンデカン
説明
1,4-Diazaspiro[5.5]undecane is a nitrogen-containing spiro-heterocycle that is part of a class of compounds known for their presence in various naturally occurring molecules and for exhibiting a wide range of pharmaceutical and biological activities. These compounds are characterized by their spirocyclic structure, which includes a cyclohexanone unit that often prefers a chair conformation, as revealed by single-crystal X-ray studies .
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives has been approached through various methodologies. One method involves a base-promoted [5+1] double Michael addition reaction, which has been shown to yield high-quality diazaspiro[5.5]undecane derivatives in excellent yields, up to 98% . Another approach describes a three-step synthesis involving Claisen condensation and acid-catalyzed decarboxylation and spirocyclization . Additionally, a practical and divergent synthesis method has been reported, which includes an efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor .
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives has been elucidated using techniques such as NMR and X-ray crystallography. These studies have revealed that the cyclohexanone unit within the spirocycles often adopts a chair conformation, and the crystal packing is influenced by intermolecular hydrogen bonding and various stacking interactions .
Chemical Reactions Analysis
Diazaspiro[5.5]undecane compounds have been shown to react with various electrophiles, leading to the formation of spirocyclic adducts or tetrahydropyridine derivatives . They have also been used as bidentate ligands to form complexes with metals such as ruthenium(II) and copper(II) . The electrochemical behavior of these compounds has been investigated, revealing that electrolytic oxidation and reduction can yield different products, such as N-(1-aminocyclohexanecarbonyl)oxamic acid and alcohols, respectively .
Physical and Chemical Properties Analysis
The physical and chemical properties of diazaspiro[5.5]undecane derivatives have been studied through photophysical studies, solvatochromic analysis, and TDDFT calculations. These studies have shown that the Stokes shift of these compounds increases with the polarity of the solvent, and their fluorescence quantum yield varies in solvents of different polarity . The redox behavior of these compounds has also been explored, providing insights into their potential applications in non-aqueous media .
科学的研究の応用
新規化合物の合成
1,4-ジアザスピロ[5.5]ウンデカンは、SおよびOを含むヘテロ環を有する新規化合物の合成に使用される . これらの化合物は、スピランユニットに類似の[ビス(1,3-オキサチアン)スピラン]または異なる(1,3-ジオキサン-1,3-ジチアンスピラン)ヘテロ環を示す .
肥満および2型糖尿病の治療
1,4-ジアザスピロ[5.5]ウンデカンのいくつかの誘導体は、新規脂肪酸合成の減少に潜在的な可能性を示している . この特性により、肥満および2型糖尿病の治療に潜在的に有効になる可能性がある .
免疫調節の可能性
3,9-ジアザスピロ[5.5]ウンデカン系化合物は、免疫調節効果を示すことが示されている . それらは、T細胞増殖の阻害を効果的に救済することが判明し、このクラスの化合物の免疫調節の可能性を探求するためのプラットフォームを提供している .
構造調査
1,4-ジアザスピロ[5.5]ウンデカン誘導体は、SおよびOを含むヘテロ環を有するスピロ[5.5]ウンデカン誘導体の構造調査に使用される . これらの調査により、これらのポリスピランの興味深いコンフォメーションおよび構成的側面が明らかになった .
立体化学研究
1,4-ジアザスピロ[5.5]ウンデカンは、立体化学研究に使用される . 6員環の反転により、MエナンチオマーはPエナンチオマーに変換され、その逆も同様
将来の方向性
The future directions for the study of 1,4-Diazaspiro[5.5]undecane could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, one study suggested that dual MOR agonism and σ1R antagonism may be a useful strategy for obtaining potent and safer analgesics . Another study suggested that the synthesis and structural investigations of spiro[5.5]undecane derivatives with S and O containing heterocycles could be a future direction .
作用機序
Target of Action
Similar compounds have been used for the treatment of various disorders, including obesity, pain, immune system disorders, cell signaling, cardiovascular diseases, and psychotic disorders .
Mode of Action
The main product of electrolytic oxidation is N-(1-aminocyclohexanecarbonyl)oxamic acid, while the main product of reduction is alcohol .
Biochemical Pathways
The compound’s redox behavior suggests it may influence pathways involving oxidation and reduction reactions .
Pharmacokinetics
The pharmacokinetics of 1,4-Diazaspiro[5Related compounds have been studied for their lipophilic ligand efficiency (lipe), measured lipophilicity (elogd), human liver microsomal incubation (hlm), and passive permeability (papp) in ralph russ canine kidney cells .
Result of Action
The redox behavior of the compound suggests it may induce changes at the molecular level .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1,4-Diazaspiro[5The compound’s redox behavior suggests that factors affecting redox reactions, such as ph and temperature, may influence its action .
特性
IUPAC Name |
1,4-diazaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-4-9(5-3-1)8-10-6-7-11-9/h10-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBIFWHTQJEQQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442655 | |
| Record name | 1,4-diazaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
180-76-7 | |
| Record name | 1,4-diazaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-diazaspiro[5.5]undecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary chemical reactions that 1,4-Diazaspiro[5.5]undecane-3,5-diones can undergo?
A1: Research indicates that 1,4-Diazaspiro[5.5]undecane-3,5-diones can undergo both oxidation and reduction reactions. Electrolytic oxidation of these compounds primarily yields N-(1-aminocyclohexanecarbonyl)oxamic acid with a yield of approximately 80% []. On the other hand, reduction predominantly results in the formation of the corresponding alcohol (60% yield) alongside a small amount of dimer (5%) []. The specific mechanisms governing these reactions are currently under investigation.
Q2: Have any biological activities been reported for 1,4-Diazaspiro[5.5]undecane derivatives?
A2: Yes, certain 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones have shown promising anticonvulsant activity []. Notably, compound 6g in the study exhibited significant potency in the subcutaneous pentylenetetrazole (scPTZ) seizure model, surpassing the reference drugs Phenobarbital and Ethosuximide []. Another derivative, compound 6e, displayed higher potency compared to Diphenylhydantoin in the maximal electroshock (MES) seizure model [].
Q3: What synthetic approaches are commonly employed for the preparation of 1,4-Diazaspiro[5.5]undecane derivatives?
A3: One common strategy for synthesizing 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones involves a multi-step process []. This approach starts with a Strecker synthesis using an appropriate cycloalkanone, followed by partial hydrolysis of the nitrile group, and subsequent N-cyanomethylation to yield 1-[(aryl)(cyanomethyl)amino]cycloalkanecarboxamides []. Further hydrolysis and cyclization steps ultimately lead to the desired spiro compounds, which can be further modified through alkylation or aralkylation reactions [].
Q4: Are there any known structure-activity relationships for the anticonvulsant activity of 1,4-Diazaspiro[5.5]undecane derivatives?
A4: While specific structure-activity relationships are still under investigation, the study suggests that substitutions at the 1- and 4- positions of the 1,4-diazaspiro[5.5]undecane-3,5-dione scaffold significantly influence anticonvulsant activity []. Further research exploring different substituents and their impact on potency and selectivity is necessary to establish comprehensive structure-activity relationships.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



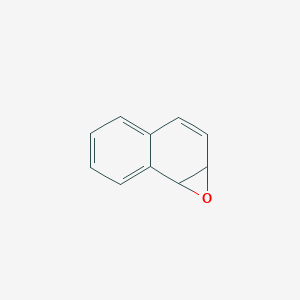
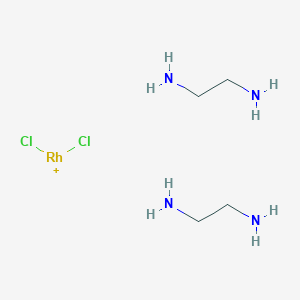
![2-[(2-Oxoindol-3-yl)amino]guanidine](/img/structure/B91390.png)
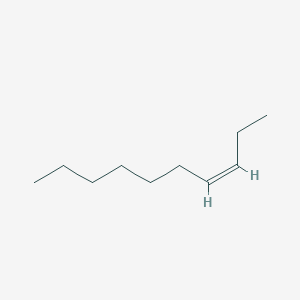
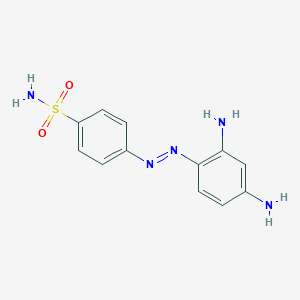

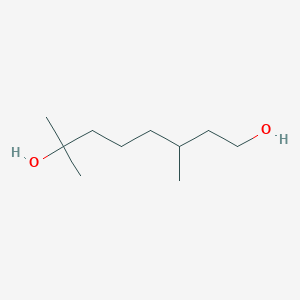
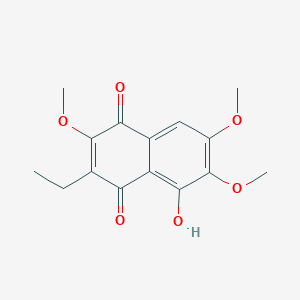
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B91401.png)

![3-Amino-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B91405.png)
